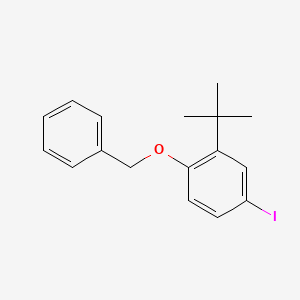
1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, tert-butyl, and iodine groups onto a benzene ring. One common method involves the following steps:
tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in deiodinated or reduced benzyloxy compounds.
Scientific Research Applications
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation Reactions: The benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The compound accepts electrons from reducing agents, resulting in the removal of the iodine atom or reduction of the benzyloxy group.
Comparison with Similar Compounds
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-(tert-butyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-4-chlorobenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-fluorobenzene: The presence of a fluorine atom imparts unique characteristics, making it suitable for specific applications.
Uniqueness: The presence of the iodine atom in 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene makes it particularly useful for certain substitution reactions and radiolabeling applications, distinguishing it from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C17H19IO |
|---|---|
Molecular Weight |
366.24 g/mol |
IUPAC Name |
2-tert-butyl-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19IO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
MTYZTPVRXCLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















